molecular formula C17H17N3O4S B2892438 N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851988-15-3

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Cat. No.: B2892438
CAS No.: 851988-15-3
M. Wt: 359.4
InChI Key: GXYTWULMRWXBRE-UHFFFAOYSA-N
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Description

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide (CAS 851988-15-3) is a high-purity small molecule with the molecular formula C17H17N3O4S and a molecular weight of 359.4 g/mol . This compound belongs to the class of benzothiazole derivatives, which are recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of pharmacological activities . Benzothiazole derivatives are extensively investigated for their potential as therapeutic agents, including uses as anticancer, anti-inflammatory, and antimicrobial drugs . The specific substitution pattern of this compound, featuring dimethoxy groups on the benzothiazole ring, is a common structural motif explored in drug discovery to fine-tune biological activity and physicochemical properties . Recent structure-activity relationship (SAR) studies on analogous benzothiazole-containing compounds highlight their significance in developing inhibitors for key biological targets, such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain and inflammation pathways . Furthermore, benzothiazole-hydrazide hybrids have demonstrated promising anti-inflammatory and analgesic properties in preclinical research, underscoring the research value of this chemical class . This compound is intended for use in exploratory biological screening, hit-to-lead optimization, and other early-stage pharmaceutical R&D applications. This product is for non-human research only. Not for therapeutic or veterinary use.

Properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-12-8-9-13(23-2)16-15(12)18-17(25-16)20-19-14(21)10-24-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYTWULMRWXBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 4,7-Dimethoxybenzothiazole Core

The benzothiazole moiety is typically synthesized via cyclization of substituted aniline precursors. A widely adopted method involves:

  • Nucleophilic substitution : 3,4-Dimethoxyaniline reacts with carbon disulfide in the presence of potassium hydroxide to form a dithiocarbamate intermediate.
  • Cyclization : Treatment with chlorinating agents (e.g., phosphorus oxychloride) induces cyclization, yielding 2-amino-4,7-dimethoxybenzothiazole.

Critical Parameters :

  • Solvent selection (e.g., ethanol, tetrahydrofuran) influences reaction kinetics.
  • Elevated temperatures (90–120°C) enhance cyclization efficiency.

Hydrazide Coupling via Nucleophilic Acyl Substitution

The hydrazide side chain is introduced through reaction between 2-amino-4,7-dimethoxybenzothiazole and phenoxyacetyl chloride:

  • Activation : Phenoxyacetic acid is converted to its acid chloride using thionyl chloride.
  • Coupling : The acid chloride reacts with hydrazine hydrate in anhydrous tetrahydrofuran, forming 2-phenoxyacetohydrazide.
  • Final Assembly : Condensation of 2-phenoxyacetohydrazide with the benzothiazole amine under reflux in ethanol yields the target compound.

Representative Reaction Conditions :

Step Reagent Solvent Temperature Time Yield
Cyclization PCl₃ THF 90°C 12 h 78%
Hydrazide Formation NH₂NH₂·H₂O Ethanol Reflux 6 h 85%
Final Condensation Et₃N DCM 25°C 24 h 65%

Key Observations :

  • Triethylamine is critical for neutralizing HCl byproducts during condensation.
  • Prolonged reaction times (>24 h) improve yields but risk side reactions.

Green Synthesis Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates the hydrazide coupling step, reducing reaction times from hours to minutes:

  • Procedure : A mixture of 2-amino-4,7-dimethoxybenzothiazole and 2-phenoxyacetohydrazide is irradiated at 900 W for 60–200 seconds.
  • Advantages :
    • 22.2% improvement in atom economy compared to conventional methods.
    • Elimination of organic solvents aligns with green chemistry principles.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques offer an alternative for eco-friendly synthesis:

  • Conditions : Reactants are ground with catalytic K₂CO₃ in a high-energy mill for 30–60 minutes.
  • Outcome : Yields comparable to conventional methods (68–72%) with minimal waste.

Catalytic and Optimization Strategies

Palladium-Catalyzed Coupling

Palladium catalysts (e.g., Pd/C) enhance regioselectivity during benzothiazole formation:

  • Optimal Conditions : 1–10% Pd/C under hydrogen atmosphere (1–4 atm).
  • Yield Improvement : 12–15% increase over non-catalytic routes.

Acidic vs. Basic Media

  • Basic Media (NaOH/EtOH) : Favors hydrazide stability but slows reaction kinetics.
  • Acidic Media (HCl/EtOH) : Accelerates coupling but risks hydrolysis of methoxy groups.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy :
    • N–H stretch: 3250–3300 cm⁻¹ (hydrazide).
    • C=O stretch: 1680–1700 cm⁻¹ (amide I band).
  • ¹H NMR (DMSO-d₆) :
    • δ 3.85 (s, 6H, OCH₃).
    • δ 7.25–7.45 (m, 5H, aromatic protons).

Chromatographic Purity Assessment

  • HPLC : >98% purity achieved using C18 column (MeOH:H₂O = 70:30).
  • Mass Spec (ESI+) : m/z 387.1 [M+H]⁺.

Comparative Analysis of Methodologies

Method Yield (%) Time Eco-Friendliness Cost
Conventional 65–78 24–48 h Low $
Microwave-Assisted 82–88 1–5 min High $$
Mechanochemical 68–72 30–60 min High $

Applications and Derivative Synthesis

Biological Activity

  • Antioxidant Potential : Benzothiazole hydrazides exhibit radical scavenging activity (IC₅₀ = 12–18 μM).
  • Anticancer Probes : Structural analogs demonstrate selective fluorescence in live cells.

Functional Derivatives

  • Schiff Bases : Condensation with aldehydes yields imine derivatives for metal chelation.
  • Heterocyclic Hybrids : Fusion with pyridazinones enhances pharmacokinetic profiles.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays. Medicine: Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4,7-dimethoxy groups in the target compound likely increase solubility in polar solvents compared to halogenated analogs (e.g., 4-fluoro or 4-Cl derivatives) .

Spectral Trends :

  • IR spectra consistently show ν(C=O) stretches at 1663–1682 cm⁻¹ for hydrazides, while ν(C=S) in thio-linked derivatives appears at ~1247–1255 cm⁻¹ .
  • NMR signals for NH protons (δ ~9.40 ppm) are conserved across hydrazide derivatives, confirming structural integrity .

Biological Activity

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a compound belonging to the benzothiazole family, recognized for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H22N2O4S
  • Molecular Weight : 406.5 g/mol

The compound features a benzothiazole moiety and a phenoxyacetohydrazide group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has shown potential as an enzyme inhibitor, possibly affecting metabolic pathways by binding to active or allosteric sites of enzymes.
  • Antioxidant Activity : The presence of methoxy groups in its structure may enhance its ability to scavenge free radicals.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities.

Anticancer Activity

Research indicates that derivatives of benzothiazoles exhibit significant anticancer properties. This compound has been tested against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

These results indicate a promising potential for further development as an anticancer agent.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against several strains:

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound may be effective against certain bacterial infections.

Case Studies

Several studies have highlighted the efficacy of this compound in biological systems:

  • In Vivo Studies : In animal models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Mechanistic Studies : Research has demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Comparative Analysis

When compared to other benzothiazole derivatives, this compound shows enhanced activity due to its unique structural features:

Compound NameAnticancer Activity (IC50) (µM)Antibacterial Activity (MIC) (µg/mL)
This compound12.532
N'-(benzothiazolyl)-hydrazone2564
Benzothiazole derivative X20128

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves cyclization to form the benzothiazole core, followed by hydrazide linkage formation. Key steps include:

  • Cyclization : Using 4,7-dimethoxy-1,3-benzothiazole-2-carboxylic acid with hydrazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) .
  • Amidation : Reaction with phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) to form the hydrazide bond. Temperature control (60–80°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization (methanol/water) is critical for isolating high-purity products (>95%) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
CyclizationDMF, 80°C, 12h70–7590
AmidationPhenoxyacetyl chloride, Et₃N, DCM85–9095

Q. How can the structural integrity of this compound be confirmed, and what analytical techniques are most reliable?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, benzothiazole aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 414.12) validate the molecular formula .
  • IR Spectroscopy : Stretching vibrations for N–H (3250–3300 cm⁻¹) and C=O (1680–1700 cm⁻¹) confirm hydrazide functionality .

Q. What are the primary challenges in maintaining stability during storage, and how can they be mitigated?

  • Methodology :

  • Degradation Pathways : Hydrolysis of the hydrazide bond under humid conditions or oxidation of methoxy groups .
  • Stabilization :
  • Store in airtight containers under inert gas (N₂/Ar) at –20°C.
  • Use desiccants (e.g., silica gel) to control humidity .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what mechanistic insights exist for its anti-inflammatory or anticancer activity?

  • Methodology :

  • Molecular Docking : Studies suggest binding to cyclooxygenase-2 (COX-2) via hydrogen bonding between the hydrazide group and Arg120/His90 residues .
  • In Vitro Assays :
  • Anti-inflammatory : Inhibition of IL-6 and TNF-α in LPS-stimulated macrophages (IC₅₀: 12–15 µM) .
  • Anticancer : Apoptosis induction in HeLa cells via caspase-3 activation (EC₅₀: 8–10 µM) .

Q. What structure-activity relationship (SAR) trends have been observed in analogues of this compound?

  • Methodology :

  • Substituent Effects :
  • Methoxy Groups : Increased electron density on the benzothiazole ring enhances COX-2 selectivity .
  • Phenoxy Moiety : Bulky substituents (e.g., 2-chlorophenoxy) improve lipophilicity and membrane permeability .
  • Data Table :
AnalogueModificationBioactivity (IC₅₀, COX-2)
Parent CompoundNone15 µM
4-Nitro Derivative–NO₂ at benzothiazole8 µM (↑ activity)
2-ChlorophenoxyCl substitution10 µM

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be reconciled?

  • Methodology :

  • Experimental Variables : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) or assay conditions (serum concentration, incubation time) .
  • Statistical Validation : Use of triplicate measurements and standardized positive controls (e.g., celecoxib for COX-2 assays) .
  • Meta-Analysis : Cross-referencing data from independent studies to identify consensus mechanisms .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize anhydrous conditions during amidation to prevent hydrolysis .
  • Biological Assays : Include pharmacokinetic profiling (e.g., plasma stability, metabolic half-life) to evaluate translational potential .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral and bioactivity data .

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